![molecular formula C12H17N3O2 B2452138 N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide CAS No. 2411262-29-6](/img/structure/B2452138.png)
N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide, commonly known as HMB or β-hydroxy-β-methylbutyrate, is a metabolite of the essential amino acid leucine. It is a naturally occurring compound that is produced in small amounts in the body and can also be found in some foods such as grapefruit, alfalfa, and catfish. HMB has been the subject of numerous scientific studies, which have investigated its potential applications in the fields of sports performance, muscle growth, and aging.
作用機序
The exact mechanism of action of HMB is not fully understood, but it is thought to work by stimulating the mTOR pathway, which is responsible for regulating protein synthesis in muscle tissue. HMB may also have an anti-catabolic effect, reducing muscle breakdown and preserving muscle mass.
Biochemical and Physiological Effects:
HMB has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis, reduce muscle breakdown, and improve muscle function. HMB may also have antioxidant properties, which could help to reduce oxidative stress and inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using HMB in lab experiments is its availability and ease of synthesis. HMB is a relatively simple compound to produce, and it is readily available for research purposes. However, one limitation of using HMB in lab experiments is that it may not accurately reflect the effects of HMB when consumed as a dietary supplement. The dose and timing of HMB supplementation may also be important factors to consider when designing experiments.
将来の方向性
There are a number of potential future directions for research on HMB. One area of interest is the potential use of HMB as a therapeutic agent for muscle wasting disorders, such as sarcopenia and cachexia. HMB may also have applications in the treatment of other conditions, such as osteoporosis and metabolic disorders.
Another area of research is the optimization of HMB dosing and timing for maximum effectiveness. Studies have shown that the effects of HMB may vary depending on the dose and timing of supplementation, and further research is needed to determine the optimal protocol for HMB use.
Conclusion:
In conclusion, HMB is a naturally occurring compound that has been extensively studied for its potential applications in the fields of sports performance, muscle growth, and aging. Its effects on muscle tissue have been well documented, and it may have potential therapeutic applications in the future. Further research is needed to fully understand the mechanisms of action of HMB and to determine the optimal dosing and timing for maximum effectiveness.
合成法
HMB can be synthesized in the laboratory by the reaction of α-ketoisocaproic acid with either acetylene or propargyl alcohol. The resulting product is then hydrolyzed and purified to obtain HMB. The synthesis of HMB is a relatively simple process and can be carried out on a large scale, making it readily available for research purposes.
科学的研究の応用
HMB has been extensively studied in the fields of sports performance and muscle growth. It has been shown to have an anabolic effect on muscle tissue, increasing protein synthesis and reducing muscle breakdown. This makes it a popular supplement among athletes and bodybuilders who are looking to increase muscle mass and strength.
In addition to its effects on muscle tissue, HMB has also been investigated for its potential benefits in the aging population. Studies have shown that HMB supplementation can improve muscle function and reduce muscle loss in older adults, which may help to improve overall health and quality of life.
特性
IUPAC Name |
N-[4-hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-4-12(17)14-7-10(5-6-16)11-8-13-9-15(11)2/h8-10,16H,5-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCSPDHQVOSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(CCO)C1=CN=CN1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

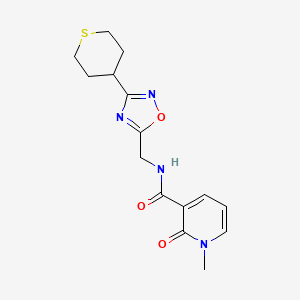
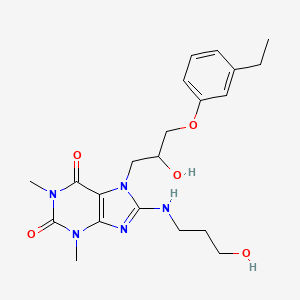
![tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2452058.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)
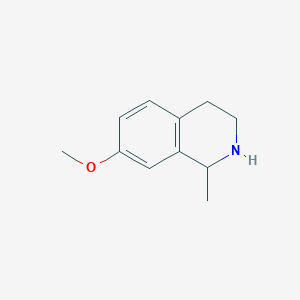
![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)
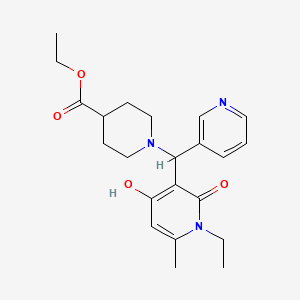
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)
![ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide](/img/structure/B2452067.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)
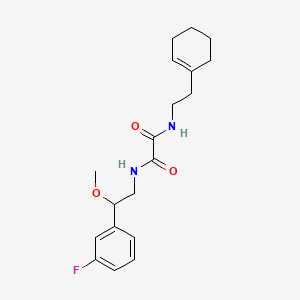
![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)

